molecular formula C25H26N4O3 B2583106 Methyl 2-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)benzoate CAS No. 1396882-42-0

Methyl 2-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)benzoate

Cat. No. B2583106
CAS RN: 1396882-42-0
M. Wt: 430.508
InChI Key: NFLYDBHBXUEXRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)benzoate” is a complex organic compound that contains several functional groups, including a benzyl group, a piperidine ring, a pyridazine ring, a carboxamide group, and a benzoate ester . These functional groups suggest that this compound could have a variety of chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyridazine ring, followed by the introduction of the piperidine and benzyl groups . The carboxamide and benzoate ester groups could then be added through appropriate coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazine and piperidine rings, which are both six-membered rings containing nitrogen atoms . The benzyl group would provide additional structural complexity .


Chemical Reactions Analysis

The presence of multiple functional groups in this compound suggests that it could participate in a variety of chemical reactions . For example, the carboxamide group could undergo hydrolysis to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide and ester groups could increase its solubility in polar solvents .

Scientific Research Applications

Acetylcholinesterase Inhibitors

One area of application is in the design and synthesis of acetylcholinesterase (AChE) inhibitors. A study outlined the synthesis and structure-activity relationships of pyridazine analogs, demonstrating their potential as AChE inhibitors. This research highlights the significance of structural modifications to enhance AChE inhibitory activity and selectivity, suggesting potential applications in treating conditions like Alzheimer's disease (Contreras, Parrot, Sippl, Rival, & Wermuth, 2001).

Analgesic and Anti-inflammatory Properties

Another study focused on the synthesis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, revealing their analgesic and anti-inflammatory activities. This work provides insights into the structure-activity relationship of these compounds, indicating their potential as analgesic and anti-inflammatory agents (Ukrainets, Burian, Hamza, Voloshchuk, Malchenko, Shishkina, Sidorenko, Burian, & Sim, 2019).

Heterocyclic Compound Synthesis

Research into the facile synthesis of novel heterocyclic compounds, such as 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, demonstrates the chemical versatility of methyl 2-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)benzoate derivatives. These compounds have potential applications in pharmaceuticals due to their structural diversity (Koza, Keskin, Ozer, Cengiz, Şahin, & Balcı, 2013).

Antimicrobial Agents

A series of pyridine-bridged 2,6-bis-carboxamide Schiff's bases, starting from related precursors, were synthesized and screened for bactericidal and fungicidal activities. This study showcases the application of methyl 2-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)benzoate derivatives as potential antimicrobial agents, with some compounds exhibiting significant activity comparable to reference antibiotics (Al-Omar & Amr, 2010).

Water Oxidation Catalysts

Additionally, the compound's derivatives have been explored as ligands in Ru(II) complexes for water oxidation applications. This research highlights the potential of these complexes in catalyzing the decomposition of water to generate oxygen, offering insights into the development of efficient water oxidation catalysts (Zong & Thummel, 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were designed as a drug, it might interact with biological targets such as enzymes or receptors in the body .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation . Appropriate safety precautions should be taken when handling this compound.

Future Directions

Future research on this compound could involve further exploration of its chemical and biological properties, as well as its potential applications in areas such as medicine or materials science .

properties

IUPAC Name

methyl 2-[[6-(4-benzylpiperidin-1-yl)pyridazine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-32-25(31)20-9-5-6-10-21(20)26-24(30)22-11-12-23(28-27-22)29-15-13-19(14-16-29)17-18-7-3-2-4-8-18/h2-12,19H,13-17H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLYDBHBXUEXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamido)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.